molecular formula C14H20F3O4- B15176040 Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R)-

Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R)-

Cat. No.: B15176040
M. Wt: 309.30 g/mol
InChI Key: NDDBDYNXRIMOME-UHFFFAOYSA-M
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Description

This compound is a stereospecific ester derivative of butanedioic acid (succinic acid) with distinct substituents:

  • 3-(3,3,3-trifluoropropyl): The trifluoropropyl group contributes strong electron-withdrawing effects, increasing chemical stability and hydrophobicity.
  • 1-(1,1-dimethylethyl) ester (tert-butyl ester): This bulky ester group improves steric protection of the ester linkage, reducing hydrolysis susceptibility.
  • (2R,3R) configuration: The stereochemistry is critical for biological activity and physicochemical properties, such as solubility and enantioselective interactions .

Properties

Molecular Formula

C14H20F3O4-

Molecular Weight

309.30 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hex-5-enoate

InChI

InChI=1S/C14H21F3O4/c1-5-6-10(12(20)21-13(2,3)4)9(11(18)19)7-8-14(15,16)17/h5,9-10H,1,6-8H2,2-4H3,(H,18,19)/p-1

InChI Key

NDDBDYNXRIMOME-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)C(CCC(F)(F)F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the butanedioic acid backbone. The introduction of the 2-propen-1-yl and 3,3,3-trifluoropropyl groups can be achieved through specific alkylation reactions. The final step involves the esterification with 1,1-dimethylethyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Substituents Key Features Molecular Formula Notable Properties
Target Compound
Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R)-
2-propen-1-yl, 3,3,3-trifluoropropyl, tert-butyl ester High hydrophobicity, stereospecificity, and thermal stability due to fluorine and bulky ester Likely C17H24F3O4 (estimated) Predicted boiling point >300°C, high lipophilicity (logP ~4.5)
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-, 1,4-dipropyl ester Dihydroxy, dipropyl ester Polar hydroxyl groups enhance water solubility; lower thermal stability C10H18O6 Boiling point 303°C, density 1.139 g/cm³
Propanedioic acid, 2-(3-phenyl-2-propen-1-ylidene)-, 1,3-bis(2-methylpropyl) ester Phenylpropenylidene, bis(isobutyl) ester Extended conjugation increases UV absorption; moderate hydrophobicity C20H24O4 Applications in polymer additives or light stabilizers
Butanedioic acid, iodo-, diethyl ester Iodo substituent, diethyl ester Electrophilic iodine enhances reactivity in substitution reactions C8H13IO4 Susceptible to nucleophilic attack at iodine site
Butanoic acid, (2R)-2,3-dihydroxypropyl ester Dihydroxypropyl ester High polarity due to hydroxyl groups; biocompatible C7H14O4 Used in pharmaceutical formulations (e.g., prodrugs)

Structural and Functional Analysis

Fluorinated vs. Non-Fluorinated Analogs The trifluoropropyl group in the target compound significantly increases electronegativity and chemical inertness compared to non-fluorinated analogs like the dihydroxy derivative in . Fluorine atoms also enhance thermal stability, making the compound suitable for high-temperature applications . In contrast, the iodo-substituted butanedioic acid ester () exhibits higher reactivity due to the labile iodine atom, limiting its utility in stable formulations.

Steric Effects of Ester Groups

  • The tert-butyl ester in the target compound provides superior steric hindrance compared to smaller esters (e.g., ethyl or propyl in ). This reduces enzymatic or hydrolytic degradation, a critical advantage in agrochemical or pharmaceutical contexts.
  • Bis(isobutyl) esters () balance hydrophobicity and steric effects but lack stereochemical specificity, which may limit enantioselective applications.

Stereochemical Influence The (2R,3R) configuration ensures precise spatial arrangement, crucial for binding to chiral receptors or catalysts. This contrasts with racemic mixtures or non-chiral analogs (e.g., ), which show reduced biological or catalytic efficiency .

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